1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a heterocyclic compound that features both thiophene and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain the thiophene ring, are known for their pharmacological properties.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature the pyrazole ring, are used in medicinal chemistry for their anti-inflammatory and anti-obesity effects.
Uniqueness: 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its combined thiophene and pyrazole structures, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in both research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14-9(8-12-2)7-10(13-14)11-5-4-6-15-11/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHWCJKGCQVWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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